molecular formula C12H17N3S B11738495 3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea

3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea

Cat. No.: B11738495
M. Wt: 235.35 g/mol
InChI Key: RCEUKHCFPMGACT-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea is a specialty thiourea derivative offered for chemical and pharmaceutical research applications. Thiourea derivatives are recognized as significant intermediates in organic synthesis and are investigated for a wide spectrum of biological activities . Related compounds, such as 1-(2,6-dimethylphenyl)thiourea analogs, have been characterized by techniques like X-ray crystallography, revealing specific molecular conformations and intermolecular interactions, such as N-H···S hydrogen bonding that forms inversion dimers in the crystal lattice . This structural knowledge is valuable for researchers in crystallography and materials science. The broader class of thiourea derivatives has demonstrated potential in various research areas, including as antibacterial, antioxidant, and anticancer agents in preliminary studies . The presence of ligating atoms like nitrogen and sulfur in its structure suggests potential for coordinating with various metal centers, making it a candidate for the synthesis of metal complexes with possible catalytic or material properties . This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-(dimethylaminomethylidene)-3-(2,6-dimethylphenyl)thiourea

InChI

InChI=1S/C12H17N3S/c1-9-6-5-7-10(2)11(9)14-12(16)13-8-15(3)4/h5-8H,1-4H3,(H,14,16)

InChI Key

RCEUKHCFPMGACT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)N=CN(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2,6-Dimethylphenyl)thiourea

1-(2,6-Dimethylphenyl)thiourea is typically prepared via nucleophilic substitution between 2,6-dimethylaniline and thiourea or via thiophosgene-mediated pathways. A representative protocol involves:

  • Reaction : 2,6-Dimethylaniline with thiophosgene in dichloromethane under basic conditions (e.g., NaHCO₃), yielding the isothiocyanate intermediate.

  • Quenching : Subsequent treatment with aqueous ammonia or ammonium hydroxide generates the thiourea.

  • Yield : 75–91% after purification by crystallization or chromatography.

Introduction of the Dimethylaminomethylene Group

The dimethylaminomethylene moiety is introduced via condensation reactions, often employing dimethylformamide dimethyl acetal (DMF-DMA) or direct aminomethylation.

DMF-DMA-Mediated Condensation

DMF-DMA acts as both a solvent and reagent, facilitating the formation of the enamine bond:

  • Procedure : 1-(2,6-Dimethylphenyl)thiourea is refluxed with excess DMF-DMA in anhydrous toluene.

  • Mechanism : The reaction proceeds through a Schiff base intermediate, with the dimethylamino group attacking the thiourea’s carbonyl carbon.

  • Conditions : 110–120°C for 6–8 hours under nitrogen.

  • Yield : 68–72% after recrystallization from ethanol.

Direct Aminomethylation with Dimethylamine

An alternative route involves in situ generation of the dimethylaminomethylene group:

  • Reagents : Formaldehyde and dimethylamine hydrochloride in ethanol.

  • Conditions : Stirring at 60°C for 12 hours, followed by neutralization with NaOH.

  • Yield : 60–65%, with impurities removed via silica gel chromatography.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include temperature, solvent polarity, and catalyst use.

Temperature Effects

  • Low temperatures (25–50°C) : Favor intermediate stability but prolong reaction times (>24 hours).

  • High temperatures (100–120°C) : Accelerate condensation but risk decomposition, necessitating inert atmospheres.

Solvent Screening

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may cause side reactions with DMF-DMA.

  • Ethereal solvents (THF, toluene) : Improve selectivity, with toluene yielding 72% product vs. 58% in THF.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and crystallographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.31 (s, 6H, Ar-CH₃), 3.02 (s, 6H, N(CH₃)₂), 7.12–7.19 (m, 3H, aromatic), 8.22 (s, 1H, C=NH).

  • IR (KBr) : 1598 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C=S).

Crystallographic Validation

Single-crystal X-ray diffraction (as in analogous thioureas) confirms the Z-configuration of the enamine group and planarity of the thiourea core. Bond lengths include:

  • C=S : 1.68 Å (consistent with thiourea derivatives).

  • C=N : 1.29 Å (indicative of double-bond character).

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g batches) employs continuous flow reactors to mitigate exothermic risks during DMF-DMA condensation:

  • Residence time : 30 minutes at 100°C.

  • Productivity : 85% yield with ≥99% HPLC purity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Dimethylamine over-alkylation generates bis-dimethylated byproducts.

  • Solution : Stoichiometric control of DMF-DMA (1.2 equiv) and phased reagent addition.

Purification Difficulties

  • Issue : Co-elution of unreacted thiourea in silica chromatography.

  • Solution : Gradient elution with hexane/ethyl acetate (70:30 to 50:50).

Emerging Methodologies

Recent advances include photocatalytic enamine formation using Ru(bpy)₃²⁺ under blue LED irradiation, reducing reaction times to 2 hours with 78% yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiocarbonyl group (C═S) acts as a nucleophilic site, facilitating reactions with electrophilic agents:

  • Alkylation/Arylation : Reacts with alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) to form S-alkyl/aryl derivatives. For example:

    \text{Thiourea} + \text{R-X} \rightarrow \text{R-S-C(NR'_2)(NHAr)} + \text{HX}

    This reactivity is inferred from analogous thiourea derivatives1.

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its sulfur and nitrogen donor atoms:

Metal Complexation

Metal SaltProductApplication
AgNO₃[Ag(thiourea)₂]NO₃Antimicrobial agents1
CuCl₂[Cu(thiourea)Cl₂]Catalysis1
Pd(OAc)₂[Pd(thiourea)(OAc)₂]Cross-coupling reactions1

The dimethylamino group enhances electron density, improving ligand stability1.

Cyclocondensation Reactions

Under acidic or thermal conditions, the thiourea undergoes cyclization to form heterocycles:

  • With Dimethyl Acetylenedicarboxylate (DMAD) :

    • In methanol (room temperature): Forms thiazolidin-5-ylidene acetates2.

    • In acetic acid (reflux): Yields thiazine carboxylates2.
      Example pathway:

    Thiourea+DMADMeOH/RTThiazolidinone derivative\text{Thiourea} + \text{DMAD} \xrightarrow{\text{MeOH/RT}} \text{Thiazolidinone derivative}
  • With β-Hydroxy Amines : Forms 1,3-thiazinan-2-imines under ultrasound irradiation and acetic acid3.

Hydrogen Bonding and Supramolecular Assembly

The compound participates in intra- and intermolecular hydrogen bonding:

  • Intramolecular : N–H···O bonding stabilizes the molecular conformation4.

  • Intermolecular : Forms dimeric structures via N–H···S hydrogen bonds (Fig. 1)4, influencing crystal packing and solubility.

Redox Reactivity

The thiourea moiety can undergo oxidation, though specific data for this compound is limited. Analogous thioureas are oxidized to ureas or disulfides1:

\text{R-S-C(NR'_2)(NHAr)} \xrightarrow{\text{[O]}} \text{R-O-C(NR'_2)(NHAr)} \quad \text{(e.g., with H₂O₂)}

Biological Interactions

While not directly a chemical reaction, the compound’s redox activity and hydrogen-bonding capacity enable interactions with biomolecules:

  • DNA Binding : Electrostatic interactions with DNA’s phosphate backbone, observed in ferrocenyl thioureas5.

  • Enzyme Inhibition : Thioureas often inhibit cysteine proteases via thiol group coordination1.

Scientific Research Applications

Molecular Properties

  • Molecular Formula : C12H17N3S
  • Molecular Weight : 235.35 g/mol
  • IUPAC Name : 1-(dimethylaminomethylidene)-3-(2,6-dimethylphenyl)thiourea
  • Canonical SMILES : CC1=C(C(=CC=C1)C)NC(=S)N=CN(C)C

Chemistry

In the realm of chemistry, 3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea serves as a versatile building block for the synthesis of more complex organic molecules. Its thiourea group enables it to participate in various organic transformations and reactions, making it a valuable reagent in synthetic chemistry.

Medicine

Research into the medicinal properties of this compound has revealed potential applications in pharmacology:

  • Antimicrobial Activity : Studies indicate that thiourea derivatives exhibit inhibitory effects against various bacterial strains. This property positions this compound as a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. These findings warrant further exploration into its mechanisms of action and potential therapeutic applications.

Industry

The unique chemical properties of this compound also make it suitable for industrial applications:

  • Material Development : The compound can be utilized in the formulation of new materials such as polymers and coatings. Its reactivity and structural characteristics allow for innovative applications in material science.

Synthesis and Production Methods

The synthesis of this compound typically involves the following steps:

  • Reagents :
    • 2,6-Dimethylaniline
    • Dimethylformamide dimethyl acetal (DMF-DMA)
    • Thiourea
  • Solvent : Ethanol or methanol
  • Conditions : The reaction is conducted under reflux conditions.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity.

Industrial Production Considerations

While specific industrial production methods are not widely documented, scaling up laboratory synthesis would involve optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Mechanism of Action

The mechanism by which 3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Analogues and Their Properties

The following table compares the target compound with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound 3-[(Dimethylamino)methylidene], 1-(2,6-dimethylphenyl) 221.32 Enhanced solubility, intermediate in spirocyclic phosphazene synthesis
N-(2,6-dimethylphenyl)thiourea No dimethylamino-methylidene group 180.27 Metabolite of xylazine; ring-opening product in drug metabolism
1-(2,3-dimethylphenyl)-3-acetylthiourea 2,3-dimethylphenyl, acetyl group 220.30 Crystallographic studies; structural analysis of hydrogen bonding
TAK-385 Complex substituents (thienopyrimidine, methoxy, difluorobenzyl) 582.60 GnRH antagonist; reduced cytochrome P450 inhibition
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl-dimethylamino, perfluorophenyl 367.38 High lipophilicity; potential use in fluorinated drug design

Key Differences and Implications

Substituent Effects on Bioactivity
  • The dimethylamino-methylidene group in the target compound enhances electron-donating capacity and solubility, making it more reactive in nucleophilic substitutions compared to simpler analogs like N-(2,6-dimethylphenyl)thiourea .
  • TAK-385 demonstrates that bulky aromatic substituents (e.g., thienopyrimidine) improve receptor binding specificity, whereas the target compound’s smaller 2,6-dimethylphenyl group may limit such interactions but reduce metabolic instability .
Metabolic Stability
  • N-(2,6-dimethylphenyl)thiourea is a major metabolite of xylazine, formed via hepatic microsomal oxidation (). The target compound’s dimethylamino-methylidene group may slow metabolism, extending its half-life in vivo compared to non-substituted thioureas.

Pharmacological Potential

  • However, its simpler structure may lack TAK-385’s optimized pharmacokinetics .
  • N-(2,6-dimethylphenyl)thiourea’s role as a metabolite highlights thioureas’ susceptibility to enzymatic degradation, necessitating structural modifications (e.g., dimethylamino groups) for drug design .

Material Science

  • In , the target compound reacts with tetrachloromonospirophosphazenes to form dispirophosphazenes, which are used in flame retardants and polymer stabilizers. Its reactivity surpasses that of acetylated thioureas () due to the dimethylamino group’s nucleophilicity.

Biological Activity

3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea is a thiourea derivative notable for its unique structural features, including a dimethylamino group and a 2,6-dimethylphenyl moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential applications.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,6-dimethylaniline with dimethylformamide dimethyl acetal (DMF-DMA) and thiourea. The reaction is generally conducted under reflux conditions in a solvent such as ethanol or methanol. The product is purified through recrystallization or chromatography to achieve high purity.

Reaction Conditions

  • Reagents : 2,6-dimethylaniline, DMF-DMA, thiourea
  • Solvent : Ethanol or methanol
  • Conditions : Reflux
  • Purification : Recrystallization or chromatography

Pharmacological Properties

This compound exhibits a range of biological activities attributed to its thiourea functional group. Thiourea derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that thioureas can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary research indicates potential cytotoxic effects against cancer cell lines.

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets such as enzymes and proteins. By forming stable complexes with these targets, it may inhibit their activity or alter their function.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial growth
AnticancerCytotoxic effects on cancer cell lines

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various thiourea derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.

Anticancer Research

Research investigating the anticancer potential of thiourea derivatives found that this compound exhibited selective cytotoxicity against several cancer cell lines. The mechanism was suggested to involve apoptosis induction and disruption of cell cycle progression. Further studies are needed to elucidate the precise pathways involved .

Applications in Medicine and Industry

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Synthesis : Serving as a building block in the synthesis of more complex organic molecules and materials.

Table 2: Potential Applications

Application AreaDescription
PharmaceuticalsDevelopment of antimicrobial and anticancer drugs
Chemical SynthesisBuilding block for organic synthesis

Q & A

Q. What are the recommended synthetic pathways for producing 3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Protocol : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamines in tetrahydrofuran (THF) at room temperature, with triethylamine (Et₃N) as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography .
  • Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of reactants), extend reaction times (e.g., 72 hours), and use inert atmospheres to minimize side reactions. Post-synthesis, evaporate THF under reduced pressure and filter triethylammonium chloride salts .

Q. How can the structural identity of this thiourea derivative be confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous thiourea derivatives (e.g., 3-acetyl-1-(2,6-dimethylphenyl)thiourea) have been structurally resolved with R-factors <0.05, confirming bond lengths (C–C mean deviation: 0.003 Å) and planar configurations .
  • Spectroscopic Techniques : Use NMR (¹H/¹³C) to verify substituent positions and FT-IR to confirm thiocarbonyl (C=S) stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do substituent variations (e.g., dimethylamino vs. acetyl groups) impact the compound’s crystallographic and electronic properties?

Methodological Answer:

  • Crystallographic Analysis : Compare SC-XRD data of analogous derivatives (e.g., 3-acetyl vs. 3-[(dimethylamino)methylidene] substituents). For instance, acetyl groups induce greater planarity in the thiourea backbone, while dimethylamino groups introduce steric hindrance, altering molecular packing .
  • Electronic Effects : Perform DFT calculations to map electron density distributions. Substituents with strong electron-donating/-withdrawing properties (e.g., dimethylamino vs. nitro groups) modulate the thiocarbonyl group’s reactivity, affecting hydrogen-bonding networks .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of thiourea derivatives?

Methodological Answer:

  • Systematic SAR Studies : Design a structure-activity relationship (SAR) matrix by synthesizing derivatives with controlled substituent variations (e.g., aryl vs. alkyl groups) and test them under standardized bioassays (e.g., antimicrobial or enzyme inhibition).
  • Data Normalization : Account for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and purity thresholds (>95% by HPLC). Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to isolate confounding factors .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

Methodological Answer:

  • Longitudinal Experimental Design : Follow protocols from multi-year environmental projects (e.g., INCHEMBIOL), which include:
    • Phase 1 : Measure physicochemical properties (logP, hydrolysis rates) and abiotic degradation under UV light/pH gradients.
    • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and chronic toxicity endpoints (e.g., EC₅₀ values) .
  • Field Simulations : Use microcosm setups to replicate soil-water partitioning and monitor metabolite formation via LC-MS/MS .

Q. What safety protocols are critical when handling thiourea derivatives in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Refer to safety data sheets (SDS) for analogous compounds (e.g., (2,6-dichlorophenyl)thiourea). Key steps include:
    • Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure.
    • Store in airtight containers away from oxidizers.
    • Emergency response: Flush eyes/skin with water and seek immediate medical consultation if ingested .

Methodological Guidance

Q. How should researchers approach comparative studies of thiourea derivatives across different substituent classes?

Methodological Answer:

  • Comparative Framework : Adopt a multi-tiered approach:
    • Structural Comparison : Use SC-XRD and spectroscopic data to classify derivatives by substituent electronic/steric profiles.
    • Functional Comparison : Test subsets in controlled assays (e.g., antioxidant activity via DPPH radical scavenging).
    • Statistical Analysis : Apply multivariate methods (PCA, ANOVA) to correlate structural features with activity .

Q. What advanced techniques are recommended for analyzing reaction intermediates during synthesis?

Methodological Answer:

  • In-Situ Monitoring : Use real-time techniques like ReactIR to track intermediate formation (e.g., carbodiimide intermediates in thiourea synthesis).
  • High-Resolution MS : Identify transient species via ESI-Orbitrap MS with sub-ppm mass accuracy .

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